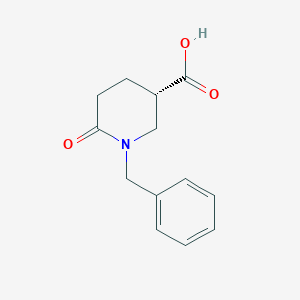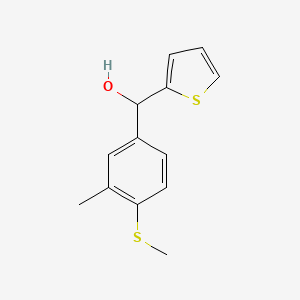
6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one is a specialized organic compound characterized by the presence of a difluoroacetyl group attached to a dimethylcyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one typically involves the introduction of the difluoroacetyl group onto the cyclohexanone ring. One common method involves the reaction of 2,2-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, recycling of reagents and solvents can be implemented to reduce waste and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives .
Scientific Research Applications
6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one involves interactions with specific molecular targets. The difluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroacetyl chloride
- 2,2-Difluoroacetyl fluoride
- 2,2-Difluoroacetyl bromide
Uniqueness
6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the difluoroacetyl group enhances its reactivity and stability compared to similar compounds. Additionally, the dimethylcyclohexanone core provides a rigid framework that can influence the compound’s overall behavior in chemical reactions .
Properties
Molecular Formula |
C10H14F2O2 |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
6-(2,2-difluoroacetyl)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H14F2O2/c1-10(2)5-3-4-6(8(10)14)7(13)9(11)12/h6,9H,3-5H2,1-2H3 |
InChI Key |
RUVYCEUPYOHIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=O)C(=O)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)

![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)

![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)

![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)


![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)

